molecular formula C25H34FN7O B15615481 Flonoltinib CAS No. 2387765-27-5

Flonoltinib

カタログ番号: B15615481
CAS番号: 2387765-27-5
分子量: 467.6 g/mol
InChIキー: CVLXNRIQVFIVGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Flonoltinib is a useful research compound. Its molecular formula is C25H34FN7O and its molecular weight is 467.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

2387765-27-5

分子式

C25H34FN7O

分子量

467.6 g/mol

IUPAC名

2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol

InChI

InChI=1S/C25H34FN7O/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30)

InChIキー

CVLXNRIQVFIVGY-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Flonoltinib: A Technical Guide to Dual JAK2 and FLT3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flonoltinib (also known as this compound Maleate) is a potent, orally bioavailable small molecule inhibitor targeting both Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Dysregulation of the JAK-STAT and FLT3 signaling pathways is a hallmark of various hematologic malignancies, including myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML).[3][4] this compound's dual inhibitory action offers a promising therapeutic strategy for these diseases. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exhibits a high degree of selectivity for JAK2 over other JAK family members.[3][5] A distinguishing feature of its mechanism is its stronger binding affinity for the pseudokinase domain (JH2) of JAK2 compared to the kinase domain (JH1).[3][6] The binding to the JH2 domain may contribute to its high selectivity.[7] By inhibiting both the wild-type and mutated forms of JAK2, such as JAK2V617F, this compound effectively blocks the downstream signaling cascade, primarily the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[1]

Simultaneously, this compound potently inhibits FLT3, a receptor tyrosine kinase crucial for the survival and proliferation of hematopoietic stem and progenitor cells.[5][8] Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of the receptor.[4] this compound's inhibition of FLT3 blocks its autophosphorylation and downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[2]

The dual inhibition of both JAK2 and FLT3 by this compound provides a multi-pronged attack on the aberrant signaling networks driving the growth and survival of malignant cells in diseases like MPNs and AML.[5]

Data Presentation

In Vitro Kinase Inhibitory Activity
Kinase TargetIC50 (nM)
JAK126
JAK20.7 - 0.8
JAK2V617F1.4
JAK339
FLT34 - 15

Table 1: Summary of this compound's half-maximal inhibitory concentrations (IC50) against various kinases. Data compiled from multiple sources.[1][2][9]

In Vitro Anti-proliferative Activity
Cell LineGenotypeIC50 (µM)
Ba/F3-JAK2WTWild-type JAK20.39
Ba/F3-JAK2V617FJAK2V617F mutant0.2
FLT3 mutant cell linesFLT3 mutant< 0.1
JAK2V617F mutant cell linesJAK2V617F mutant< 0.5

Table 2: Anti-proliferative activity of this compound in various cell lines.[1]

Preclinical In Vivo Efficacy

In murine models of JAK2V617F-induced myeloproliferative neoplasms, this compound has demonstrated significant dose-dependent efficacy.[3][10]

Animal ModelTreatmentKey Findings
Ba/F3-JAK2V617F xenograft15 and 30 mg/kg this compoundRobust antitumor activity.[1]
JAK2V617F bone marrow transplantationOral administration of this compoundReduced hepatosplenomegaly, prolonged survival, and strong inhibitory effects on spleen and bone marrow fibrosis.[3][11]

Table 3: Summary of preclinical in vivo studies of this compound.

Clinical Trial Data (Phase I/IIa in Myelofibrosis)

A first-in-human Phase I/IIa study (NCT05153343) has evaluated the safety and efficacy of this compound in patients with intermediate-2 or high-risk myelofibrosis.[12][13]

ParameterResult
Maximum Tolerated Dose (MTD)225 mg/day
Spleen Volume Reduction (SVR) ≥35% at week 2477.3% (17 out of 22 patients)
Best SVR ≥35%83.3% (25 out of 30 patients)
Best Total Symptom Score (TSS50) improvement80.0% (24 out of 30 patients)
Bone Marrow Fibrosis Improvement at week 24Observed in 5 patients

Table 4: Preliminary results from the Phase I/IIa clinical trial of this compound in myelofibrosis patients.[12][13]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for determining the inhibitory activity of this compound against JAK2 and FLT3 kinases.

Materials:

  • Recombinant human JAK2 and FLT3 enzymes

  • Substrate peptides (e.g., Poly(Glu, Tyr) 4:1 for JAK2, specific peptide for FLT3)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Include a DMSO-only control.

  • Enzyme Preparation: Dilute the recombinant JAK2 or FLT3 enzyme in the kinase assay buffer to the desired concentration.

  • Assay Plate Setup: Add 5 µL of each this compound dilution or DMSO control to the wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of the diluted enzyme to each well. Gently mix and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be close to its Km for the respective kinase. Add 10 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Kinase Activity Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effects of this compound on JAK2- or FLT3-dependent cell lines (e.g., Ba/F3-JAK2V617F, MV4-11).

Materials:

  • JAK2- or FLT3-dependent cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For adherent cells, allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions or control medium (with vehicle).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-STAT5 and Phospho-FLT3

This protocol is for detecting the inhibition of JAK2 and FLT3 signaling by this compound in leukemia cell lines.

Materials:

  • Leukemia cell line (e.g., HEL for p-STAT5, MV4-11 for p-FLT3)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-p-STAT5, anti-total STAT5, anti-p-FLT3, anti-total FLT3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time. Harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Perform densitometric analysis to quantify the band intensities, normalizing the phosphorylated protein signal to the total protein or loading control.

Murine Model of JAK2V617F-Induced Myeloproliferative Neoplasm

This protocol outlines a bone marrow transplantation model to evaluate the in vivo efficacy of this compound.

Materials:

  • Donor mice expressing JAK2V617F

  • Recipient wild-type mice (e.g., C57BL/6)

  • 5-Fluorouracil (5-FU)

  • This compound formulation for oral administration

  • Equipment for bone marrow harvesting, cell counting, and intravenous injection

  • Calipers for spleen measurement

  • Hematology analyzer

Procedure:

  • Donor and Recipient Preparation: Treat donor mice with 5-FU to enrich for hematopoietic stem and progenitor cells. Irradiate recipient mice to ablate their native bone marrow.

  • Bone Marrow Transplantation: Harvest bone marrow from the donor mice and transplant it into the recipient mice via intravenous injection.

  • Treatment Initiation: Once the MPN phenotype is established (e.g., elevated blood counts, splenomegaly), randomize the mice into treatment (this compound) and vehicle control groups. Administer this compound orally at the desired doses and schedule.

  • Monitoring: Monitor the mice regularly for signs of disease progression, including body weight, complete blood counts, and spleen size (measured by palpation or imaging).

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tissues (spleen, liver, bone marrow) for histological analysis (e.g., H&E staining, reticulin (B1181520) staining for fibrosis) and flow cytometry to assess the hematopoietic cell populations.

  • Data Analysis: Compare the treatment group to the control group in terms of survival, blood counts, spleen and liver weights, and the degree of fibrosis.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is for determining the binding kinetics and affinity of this compound to JAK2 and FLT3.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Recombinant JAK2 and FLT3 proteins

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface and immobilize the recombinant JAK2 or FLT3 protein using amine coupling.

  • Analyte Preparation: Prepare a serial dilution of this compound in the running buffer.

  • Binding Assay: Inject the serially diluted this compound solutions over the immobilized protein surface and a reference flow cell. Monitor the association and dissociation phases in real-time.

  • Regeneration: After each cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualization

JAK2_STAT5_Signaling_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT5 STAT5 pJAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization Nucleus Nucleus pSTAT5_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes This compound This compound This compound->JAK2 Inhibits

Caption: this compound inhibits the JAK2-STAT5 signaling pathway.

FLT3_Signaling_Pathway FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds pFLT3 p-FLT3 FLT3->pFLT3 Dimerization & Autophosphorylation PI3K PI3K pFLT3->PI3K RAS RAS pFLT3->RAS AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->CellSurvival This compound This compound This compound->FLT3 Inhibits

Caption: this compound inhibits the FLT3 signaling pathway.

Experimental_Workflow_Kinase_Assay Start Start PrepareReagents Prepare Reagents (this compound, Enzyme, Substrate, ATP) Start->PrepareReagents PlateSetup Plate Setup (Add this compound/DMSO) PrepareReagents->PlateSetup AddEnzyme Add Enzyme & Incubate PlateSetup->AddEnzyme InitiateReaction Initiate Reaction (Add Substrate/ATP) AddEnzyme->InitiateReaction IncubateReaction Incubate Reaction InitiateReaction->IncubateReaction DetectActivity Detect Kinase Activity (ADP-Glo™) IncubateReaction->DetectActivity MeasureLuminescence Measure Luminescence DetectActivity->MeasureLuminescence AnalyzeData Analyze Data (Calculate IC50) MeasureLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for in vitro kinase inhibition assay.

Experimental_Workflow_Cell_Proliferation Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with this compound SeedCells->TreatCells Incubate72h Incubate for 72 hours TreatCells->Incubate72h AddMTT Add MTT Reagent Incubate72h->AddMTT Incubate4h Incubate for 2-4 hours AddMTT->Incubate4h Solubilize Solubilize Formazan Crystals Incubate4h->Solubilize MeasureAbsorbance Measure Absorbance (570 nm) Solubilize->MeasureAbsorbance AnalyzeData Analyze Data (Calculate IC50) MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for cell proliferation (MTT) assay.

References

Flonoltinib's Interruption of the JAK/STAT Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flonoltinib (also known as this compound Maleate) is a potent and highly selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its mechanism of action, centered on the disruption of the JAK/STAT signaling pathway, has shown significant promise in the treatment of myeloproliferative neoplasms (MPNs), particularly those driven by the JAK2V617F mutation. This technical guide provides an in-depth analysis of this compound's effect on the JAK/STAT pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the core mechanisms and workflows.

Introduction to the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a variety of cytokines and growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, apoptosis, and immune responses. The pathway is initiated by the binding of a ligand to its corresponding transmembrane receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate gene expression. Dysregulation of the JAK/STAT pathway, often due to mutations like JAK2V617F, is a key driver in the pathogenesis of various cancers, including myeloproliferative neoplasms.

This compound: Mechanism of Action

This compound distinguishes itself through its high selectivity for JAK2, which is attributed to its unique binding mechanism. It interacts with both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2. Notably, this compound exhibits a stronger affinity for the JH2 domain, a feature that may contribute to its enhanced selectivity over other JAK family members. By binding to JAK2, this compound effectively blocks its kinase activity, thereby preventing the phosphorylation and subsequent activation of downstream STAT proteins, primarily STAT3 and STAT5. This inhibition of the JAK/STAT pathway leads to the suppression of pro-survival signaling, induction of apoptosis, and cell cycle arrest in cancer cells dependent on this pathway.

Quantitative Analysis of this compound's Efficacy

The following tables summarize the key quantitative data demonstrating this compound's potency and selectivity.

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC50 (nM)Reference(s)
JAK126
JAK20.7 - 0.8
JAK2V617F1.4
JAK339
TYK2~

Methodological & Application

Flonoltinib In Vitro Assay Protocols for Cell Lines: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flonoltinib (also known as this compound Maleate, FM) is a potent and highly selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Its targeted activity makes it a compound of significant interest for research in myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), where aberrant JAK2 and FLT3 signaling are critical drivers of disease.[4] this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document provides detailed application notes and protocols for the in vitro evaluation of this compound in relevant cell line models.

Mechanism of Action

This compound is an orally bioavailable small molecule that competitively inhibits the ATP-binding sites of JAK2 and FLT3.[5] This inhibition prevents the phosphorylation and subsequent activation of these kinases, thereby blocking their downstream signaling cascades.[2][5] A unique characteristic of this compound is its high selectivity for JAK2 over other JAK family members, such as JAK1 and JAK3.[1] This selectivity is attributed to its ability to bind to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, with a stronger affinity for the JH2 domain.[6]

The inhibition of JAK2 disrupts the JAK/STAT signaling pathway, a critical pathway for the proliferation and survival of tumor cells.[2] Specifically, this compound has been shown to down-regulate the phosphorylation of downstream effectors such as STAT3 and STAT5.[7] By targeting FLT3, particularly in cells with activating mutations like internal tandem duplications (FLT3-ITD), this compound blocks aberrant signaling that promotes uncontrolled cell growth.[8][9] This dual inhibition leads to cell cycle arrest and induction of apoptosis in sensitive cancer cell lines.

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)Selectivity vs. JAK2Reference
JAK20.8-[1]
JAK2 V617F1.4-[1]
FLT315-[1]
JAK1>520~650-fold[1]
JAK3>720~900-fold[1]
TYK2~64~80-fold[1]
Anti-proliferative Activity of this compound in Various Cell Lines
Cell LineRelevant Mutation(s)AssayIC50Reference
Ba/F3-JAK2WTWild-Type JAK2Proliferation0.39 µM[1]
Ba/F3-JAK2V617FJAK2 V617FProliferation0.20 µM[1]
HELJAK2 V617FProliferation<0.5 µM[1]
MOLM-13FLT3-ITDProliferation72 nM
MV4-11FLT3-ITDProliferation<0.1 µM[1]
U2OS-IFN-γ-induced p-STAT10.39 µM
TF-1-GM-CSF-induced p-STAT50.12 µM

Signaling Pathways and Experimental Workflows

Experimental_Workflow In Vitro Assay Workflow for this compound cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., HEL, MOLM-13) Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Drug_Preparation Prepare this compound Dilutions Treatment Treat Cells with This compound Drug_Preparation->Treatment Cell_Seeding->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Incubation->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Incubation->Cell_Cycle Western_Blot Protein Analysis (Western Blot) Incubation->Western_Blot Data_Acquisition Data Acquisition (Spectrophotometer, Flow Cytometer, Imager) Viability->Data_Acquisition Apoptosis->Data_Acquisition Cell_Cycle->Data_Acquisition Western_Blot->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis

References

Application Notes and Protocols for Flonoltinib in Murine Models of Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of flonoltinib maleate (B1232345) (FM), a novel and selective JAK2/FLT3 inhibitor, in preclinical murine models of myeloproliferative neoplasms (MPNs). The information is compiled from published preclinical studies to guide researchers in designing and executing in vivo efficacy studies.

Introduction

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid cell lineages. A predominant pathogenic driver is the JAK2V617F mutation, which leads to constitutive activation of the JAK/STAT signaling pathway. This compound is a potent inhibitor that demonstrates high selectivity for JAK2 by binding to its pseudokinase (JH2) domain, and it also inhibits FMS-like tyrosine kinase 3 (FLT3). Preclinical studies in various murine models of MPN have demonstrated that this compound can dose-dependently reduce disease burden, alleviate symptoms such as hepatosplenomegaly, inhibit bone marrow and spleen fibrosis, and prolong survival with low toxicity.

Mechanism of Action: JAK/STAT Signaling Inhibition

This compound exerts its therapeutic effect by inhibiting the constitutively active JAK2V617F kinase, thereby blocking downstream signaling through the STAT pathway. This inhibition leads to reduced cell proliferation and survival of the malignant clone.

JAK_STAT_Pathway cluster_membrane cluster_cytoplasm Cytokine Cytokine Cytokine_Receptor Cytokine Receptor JAK2_V617F JAK2 V617F (Constitutively Active) STAT STAT JAK2_V617F->STAT Phosphorylation pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression This compound This compound This compound->JAK2_V617F Inhibition

Fig. 1: this compound Inhibition of the JAK/STAT Pathway.

Dosage and Administration in Murine Models

Oral gavage is the standard route of administration for this compound in murine studies. The compound is typically formulated for suspension.

ParameterDetailsReference
Drug This compound Maleate (FM)
Formulation Vehicle (specifics not detailed in provided abstracts)
Route of Administration Oral gavage (p.o.)
Frequency Twice daily (bid)
Dose-Response Studies

This compound has been evaluated at various doses, demonstrating a dose-dependent effect on disease parameters.

Murine ModelDoses Administered (mg/kg, p.o., bid)Key FindingsReference
Ba/F3-JAK2V617F Xenograft15, 30Significantly extended survival.
Ba/F3-EPOR-JAK2V617F Xenograft15, 30, 45Dose-dependent reduction in hepatosplenomegaly and prolonged survival.
JAK2V6

Application Note: Analysis of STAT5 Phosphorylation Following Flonoltinib Treatment Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Flonoltinib is a potent inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). The JAK/STAT signaling pathway is a critical intracellular cascade that transmits signals from cytokines and growth factors, playing a key role in cell proliferation, differentiation, and immune responses. Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream effector in this pathway, and its phosphorylation at Tyr694 is essential for its activation. In various hematological malignancies, constitutive activation of the JAK/STAT pathway, often due to mutations like JAK2-V617F or FLT3-ITD, leads to aberrant STAT5 phosphorylation and uncontrolled cell growth. This compound has been shown to dose-dependently suppress the phosphorylation of JAK2, STAT3, and STAT5. Therefore, analyzing the levels of phosphorylated STAT5 (p-STAT5) is a critical biomarker for assessing the target engagement and efficacy of this compound.

This application note provides a detailed protocol for performing a Western blot analysis to quantify the reduction of p-STAT5 in response to this compound treatment in relevant cell lines.

Signaling Pathway

The diagram below illustrates the canonical JAK/STAT signaling pathway and the inhibitory action of this compound. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of gene transcription. This compound exerts its effect by inhibiting the kinase activity of JAK2 and FLT3, thereby preventing the phosphorylation and subsequent activation of STAT5.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT5_inactive STAT5 JAK2->STAT5_inactive 3. Phosphorylation pSTAT5 p-STAT5 Dimer p-STAT5 Dimer pSTAT5->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation This compound This compound This compound->JAK2 Inhibition

Caption: JAK/STAT signaling pathway and this compound's mechanism.

Experimental Protocol

Materials and Reagents
  • Cell Lines: Cell lines with constitutively active JAK/STAT signaling (e.g., HEL, Ba/F3-JAK2V617F, Molm-13).

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: As recommended for the specific cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer is commonly used, but must be supplemented with protease and phosphatase inhibitors to preserve phosphorylation. A suitable recipe is: 50mM Tris-HCl (pH 7.4), 150mM NaCl, 1mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Kit: BCA or equivalent.

  • Laemmli Sample Buffer (4x): For protein sample preparation.

  • SDS-PAGE Gels: e.g., 4-12% gradient gels.

  • Transfer Buffer: For transferring proteins to a membrane.

  • Membrane: PVDF or nitrocellulose.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Avoid using milk as it contains phosphoproteins that can increase background.

  • Primary Antibodies:

    • Rabbit anti-p-STAT5 (Tyr694) monoclonal antibody (e.g., Cell Signaling Technology #9359 or #4322). Recommended dilution: 1:1000.

    • Mouse or Rabbit anti-total STAT5 antibody for loading control.

    • Antibody to a housekeeping protein (e.g., β-Actin or GAPDH).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: ECL or similar.

  • Imaging System: For capturing chemiluminescent signals.

Experimental Workflow

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation (p-STAT5) F->G H Secondary Antibody Incubation G->H I Detection H->I J Stripping & Re-probing (Total STAT5 / Housekeeping) I->J K Data Analysis J->K

Caption: Western blot workflow for p-STAT5 detection.
Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density and allow them to stabilize

Application Notes and Protocols: Apoptosis Assay in HEL Cells Treated with Flonoltinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flonoltinib (also known as this compound Maleate or FM) is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). The JAK/STAT signaling pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway, often due to mutations like JAK2V617F found in human erythroleukemia (HEL) cells, is a hallmark of myeloproliferative neoplasms (MPNs). This compound has been shown to selectively inhibit JAK2, leading to the induction of apoptosis in JAK2-dependent cancer cells, making it a promising therapeutic agent for MPNs.

These application notes provide detailed protocols for assessing apoptosis in HEL cells following treatment with this compound. The described methods include Annexin V/PI staining for flow cytometry, a Caspase-Glo® 3/7 assay for measuring executioner caspase activity, and Western blotting for key apoptotic proteins.

Data Presentation

Table 1: Dose-Dependent Induction of Apoptosis by this compound in HEL Cells

The following table summarizes the percentage of apoptotic HEL cells after 48 hours of treatment with varying concentrations of this compound. Data is extrapolated from graphical representations in published literature.

This compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive) (%)
0 (Vehicle Control)~5%
0.1~15%
0.3~30%
1.0~50%

Signaling Pathway

This compound induces apoptosis in HEL cells by inhibiting the constitutively active JAK2V617F/STAT5 signaling pathway. This inhibition leads to the upregulation of the pro-apoptotic protein Bim and subsequent activation of the intrinsic apoptotic cascade.

Application Notes and Protocols: Cell Cycle Analysis of SET-2 Cells with Flonoltinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flonoltinib is a potent, orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] It demonstrates significant anti-proliferative effects in various hematological malignancies by targeting key signaling pathways involved in cell growth and survival.[1] The SET-2 cell line, established from a patient with essential thrombocythemia in leukemic transformation, harbors the JAK2 V617F mutation, a common driver in myeloproliferative neoplasms (MPNs).[5][6][7][8] This makes SET-2 cells a relevant in vitro model for studying the efficacy of JAK2 inhibitors like this compound. These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle distribution of SET-2 cells using propidium (B1200493) iodide (PI) staining and flow cytometry.

Principle

Cell cycle analysis by flow cytometry is a widely used technique to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Thus, cells in the G2/M phase (with twice the DNA content) will exhibit twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, will have intermediate fluorescence intensity. By treating SET-2 cells with this compound and subsequently staining with PI, researchers can quantify the drug's effect on cell cycle progression, identifying potential cell cycle arrest points.

Data Presentation

The following tables summarize the expected quantitative data from a cell cycle analysis of SET-2 cells treated with varying concentrations of this compound for 24 hours.

Table 1: Effect of this compound on Cell Cycle Distribution of SET-2 Cells

This compound Concentration (nM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Vehicle Control)45.2 ± 3.135.8 ± 2.519.0 ± 1.8
1055.6 ± 4.228.1 ± 2.916.3 ± 1.5
5068.9 ± 5.515.3 ± 2.115.8 ± 1.9
10075.4 ± 6.310.2 ± 1.814.4 ± 1.7

Table 2: IC50 Values of this compound in Leukemia Cell Lines

Cell LineTarget MutationIC50 (nM)
SET-2JAK2 V617F270
MV4-11FLT3-ITD5.3
MOLM-13FLT3-ITD72
BaF3 (JAK2 V617F)JAK2 V617F145

Note: The data presented in Table 1 are representative and may vary based on experimental conditions.

Experimental Protocols

Materials and Reagents
  • SET-2 Cell Line (e.g., from DSMZ, ACC 608)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • This compound Maleate

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow Cytometer

Cell Culture
  • Culture SET-2 cells in RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days to maintain logarithmic growth. The doubling time for SET-2 cells is approximately 60-80 hours.[7]

This compound Treatment
  • Seed SET-2 cells in a 6-well plate at a density of 2 x 10^5 cells/mL.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 24 hours. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from standard propidium iodide staining procedures.[10][11][12][13]

  • Harvesting Cells:

    • Following treatment, collect the cells from each well into separate 15 mL conical tubes.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant.

  • Washing:

    • Resuspend the cell pellet in 5 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Repeat the wash step.

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.[9][12]

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.

    • Carefully decant the ethanol.

    • Resuspend the cell pellet in 5 mL of PBS and centrifuge at 850 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA to ensure that PI only binds to DNA.

    • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram.

Visualizations

Signaling Pathway

Flonoltinib_JAK2_Pathway cluster_nucleus Nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 (V617F) CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT->GeneTranscription Induces This compound This compound This compound->JAK2 Inhibits

Caption: this compound inhibits the constitutively active JAK2 (V617F) signaling pathway in SET-2 cells.

Experimental Workflow

Cell_Cycle_Workflow Culture 1. Culture SET-2 Cells Treat 2. Treat with this compound (0-100 nM, 24h) Culture->Treat Harvest 3. Harvest & Wash Cells Treat->Harvest Fix 4. Fix in 70% Ethanol Harvest->Fix Stain 5. Stain with PI/RNase A Fix->Stain Analyze 6. Analyze by Flow Cytometry Stain->Analyze Data 7. Quantify Cell Cycle Phases Analyze->Data

References

Application Notes and Protocols: Immunohistochemical Analysis of Phosphorylated JAK2 in Spleen Tissue Following Flonoltinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flonoltinib (also known as this compound Maleate) is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Hyperactivation of the JAK2 signaling pathway, often driven by mutations such as JAK2 V617F, is a key pathogenic mechanism in myeloproliferative neoplasms (MPNs), leading to splenomegaly and other disease manifestations.[3] this compound has demonstrated significant efficacy in reducing spleen volume and improving symptoms in patients with myelofibrosis.[4]

A critical method for assessing the pharmacodynamic activity and target engagement of this compound in preclinical and clinical studies is the immunohistochemical (IHC) analysis of phosphorylated JAK2 (p-JAK2) in relevant tissues, such as the spleen.[5] Phosphorylation at tyrosine residues 1007 and 1008 (Tyr1007/1008) in the activation loop of JAK2 is indicative of its active state.[6][7] Therefore, a decrease in p-JAK2 levels in spleen tissue following this compound treatment provides direct evidence of the drug's mechanism of action.

These application notes provide a comprehensive protocol for the immunohistochemical detection and quantification of p-JAK2 in formalin-fixed, paraffin-embedded (FFPE) spleen tissue after treatment with this compound.

Data Presentation: Expected Effects of this compound on p-JAK2 Expression

Preclinical studies in mouse models of MPN have shown that this compound treatment leads to a significant reduction in the levels of p-JAK2 in the spleen.[5] The following table provides a representative summary of expected quantitative data from such an experiment, based on the analysis of IHC staining intensity. Quantification can be performed using image analysis software to measure the integrated optical density (IOD) or by using a semi-quantitative H-score.[8][9][10]

Treatment GroupDose (mg/kg)Number of Animals (n)Mean p-JAK2 Staining Intensity (IOD/Area)Percent Inhibition of p-JAK2 (%)
Vehicle Control06150.5 ± 12.30%
This compound15685.2 ± 9.843.4%
This compound30645.1 ± 7.570.0%
Fedratinib (comparator)30660.7 ± 8.159.7%

Data are representative and modeled after trends observed in preclinical studies.[5] IOD/Area represents the integrated optical density normalized to the analyzed tissue area.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological and experimental processes, the following diagrams are provided.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Recruitment & Activation pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization GeneExpression Gene Expression (Proliferation, Inflammation) pSTAT_dimer->GeneExpression Nuclear Translocation This compound This compound This compound->pJAK2 Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

IHC_Workflow cluster_sample_prep Sample Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis TissueCollection Spleen Tissue Collection (from vehicle- and this compound-treated animals) Fixation Fixation in 10% Neutral Buffered Formalin (18-24h) TissueCollection->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Microwave, Tris/EDTA pH 9.0) Deparaffinization->AntigenRetrieval Blocking Blocking (Endogenous Peroxidase & Non-specific Binding) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-p-JAK2 Tyr1007/1008) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection with DAB Chromogen SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Imaging Slide Scanning / Microscopy DehydrationMounting->Imaging Quantification Image Analysis (e.g., Image-Pro Plus, H-score) Imaging->Quantification DataAnalysis Data Analysis & Comparison Quantification->DataAnalysis

Caption: Experimental workflow for p-JAK2 immunohistochemistry and analysis.

Experimental Protocols

This protocol outlines the key steps for performing IHC for p-JAK2 on FFPE spleen tissue sections.

Materials and Reagents
  • Primary Antibody: Rabbit anti-phospho-JAK2 (Tyr1007/1008) polyclonal antibody (e.g., Abcam A11009, Santa Cruz Biotechnology sc-21870-R, or similar validated antibody).[6][11]

  • Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated).

  • Antigen Retrieval Solution: 10 mM Tris/EDTA buffer, pH 9.0.

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween 20 (PBST).

  • Blocking Solution: 3% Hydrogen Peroxide, 10% Normal Goat Serum in PBST.

  • Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Counterstain: Hematoxylin (B73222).

  • Dehydration Reagents: Graded ethanol (B145695) series (70%, 95%, 100%).

  • Clearing Agent: Xylene or a xylene substitute.

  • Mounting Medium: Permanent mounting medium.

  • Positively charged microscope slides.

  • Humidified chamber.

  • Microwave or steamer for antigen retrieval.

  • Light microscope.

  • Image analysis software (e.g., Image-Pro Plus).[5]

Procedure

1. Deparaffinization and Rehydration a. Bake slides at 60°C for 1 hour. b. Immerse slides in two changes of xylene for 5 minutes each. c. Immerse slides in two changes of 100% ethanol for 3 minutes each. d. Immerse slides in 95% ethanol for 2 minutes. e. Immerse slides in 70% ethanol for 2 minutes. f. Rinse slides in running deionized water for 5 minutes.[12]

2. Antigen Retrieval a. Pre-heat the Tris/EDTA buffer (pH 9.0) to 95-100°C in a microwave or steamer. b. Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.[11][13] c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with deionized water and then with wash buffer.

3. Blocking a. To block endogenous peroxidase activity, incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature. b. Rinse slides with wash buffer (3 changes, 5 minutes each). c. To block non-specific binding, incubate slides with 10% normal goat serum in PBST for 30-60 minutes at room temperature in a humidified chamber.[12]

4. Primary Antibody Incubation a. Dilute the primary anti-p-JAK2 (Tyr1007/1008) antibody in blocking buffer. A starting dilution of 1:200 is recommended, but should be optimized.[11][13] b. Drain the blocking buffer from the slides and apply the diluted primary antibody, ensuring complete coverage of the tissue section. c. Incubate overnight at 4°C in a humidified chamber.

5. Secondary Antibody Incubation and Detection a. Rinse slides with wash buffer (3 changes, 5 minutes each). b. Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidified chamber. d. Rinse slides with wash buffer (3 changes, 5 minutes each). e. Prepare the DAB substrate solution according to the manufacturer's instructions. f. Apply the DAB solution to the slides and incubate for 2-10 minutes, monitoring the color development under a microscope. g. Stop the reaction by rinsing the slides with deionized water.

6. Counterstaining, Dehydration, and Mounting a. Counterstain the slides with hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water. c. Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%). d. Clear the slides in two changes of xylene. e. Apply a coverslip using a permanent mounting medium.

Image Acquisition and Analysis
  • Image Acquisition: Slides should be scanned using a digital slide scanner or imaged using a light microscope equipped with a digital camera. Acquire images at a consistent magnification (e.g., 200x or 400x).

  • Quantitative Analysis (Integrated Optical Density): a. Utilize image analysis software such as Image-Pro Plus.[5] b. Define a region of interest (ROI) within the spleen tissue. c. Use color deconvolution to separate the DAB (brown) and hematoxylin (blue) stains. d. Set a threshold for the DAB stain to identify positive staining. e. Measure the integrated optical density (IOD) and the area of the ROI. f. Calculate the normalized staining intensity (IOD/Area) for each sample.

  • Semi-Quantitative Analysis (H-Score): a. A pathologist or trained scientist should score the slides. b. Assess both the intensity of p-JAK2 staining (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positively stained cells at each intensity level. c. Calculate the H-score using the formula: H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)] . The H-score will range from 0 to 300.[8][9]

Conclusion

The immunohistochemical detection of p-JAK2 is a robust method for demonstrating the pharmacodynamic effects of this compound in preclinical models. This protocol provides a detailed framework for researchers to assess target engagement and to correlate the molecular effects of this compound with histological changes in spleen tissue, thereby supporting its development as a therapeutic agent for myeloproliferative neoplasms.

References

Troubleshooting & Optimization

Technical Support Center: Flonoltinib Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Flonoltinib on JAK1 and JAK3 kinases.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during experiments investigating the kinase selectivity of this compound.

Q1: We are observing higher than expected inhibition of JAK1 and/or JAK3 in our biochemical assay. What are the potential causes?

A1: Several factors could contribute to this observation:

  • Assay Conditions: Standard kinase assays are performed under specific ATP concentrations. This compound, as an ATP-competitive inhibitor, will show varying IC50 values depending on the ATP concentration used. Ensure your ATP concentration is consistent with established protocols (e.g., Km of ATP for the specific kinase).

  • Reagent Purity: Impurities in the kinase preparation, substrate, or ATP can affect reaction kinetics and lead to inaccurate inhibition measurements. Always use high-purity reagents from reputable suppliers.

  • Compound Integrity: Verify the purity and concentration of your this compound stock. Degradation or inaccurate quantification of the compound can lead to misleading results.

  • Non-Specific Inhibition: At higher concentrations, some small molecules can cause non-specific inhibition through mechanisms like aggregation or by interfering with the assay signal itself (e.g., fluorescence quenching). It is crucial to determine if the inhibition is dose-dependent and follows a standard sigmoidal curve.

Q2: Our cell-based assay results for JAK1/JAK3 inhibition do not match the IC50 values from our biochemical assay. Why is there a discrepancy?

A2: Discrepancies between biochemical and cellular assays are common and expected. This is because:

  • Cellular ATP Concentration: The intracellular concentration of ATP is typically much higher (in the millimolar range) than what is used in many biochemical assays. This physiological ATP concentration can outcompete this compound for the kinase binding site, leading to a higher apparent IC50 in cells.

  • Cell Permeability: The compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability will result in a lower effective intracellular concentration and consequently weaker inhibition.

  • Efflux Pumps: Cells can actively transport compounds out via efflux pumps (e.g., P-glycoprotein), reducing the intracellular concentration of the inhibitor.

  • Engagement of Scaffolding Proteins: In a cellular context, kinases are part of larger signaling complexes. The presence of scaffolding proteins and interacting partners can alter the conformation of the kinase and its susceptibility to inhibitors.

Q3: How can I confirm that this compound is engaging JAK1 or JAK3 inside a living cell?

A3: To confirm target engagement within a cellular environment, consider using advanced cell-based assays such

Technical Support Center: Investigating Acquired Resistance to Flonoltinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of acquired resistance to Flonoltinib. As this compound is a novel dual JAK2/FLT3 inhibitor, this guide is based on established mechanisms of resistance to other JAK2 and FLT3 inhibitors and provides a framework for investigating analogous mechanisms for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). It binds to and inhibits the activity of both JAK2 and FLT3, thereby preventing the activation of the JAK/STAT signaling pathway and FLT3-mediated signaling. This inhibition can lead to the induction of apoptosis and a decrease in the proliferation of tumor cells where JAK2 and FLT3 are overexpressed or mutated. Uniquely, this compound exhibits high selectivity for JAK2 by binding to both the pseudokinase domain (JH2) and the kinase domain (JH1).

Q2: My this compound-sensitive cell line is showing signs of resistance. What are the potential mechanisms?

While specific mechanisms of acquired resistance to this compound are still under investigation, potential mechanisms can be extrapolated from data on other JAK2 and FLT3 inhibitors. These can be broadly categorized into two groups:

  • On-Target Mechanisms: These involve genetic changes in the drug's direct targets, JAK2 or FLT3. This could include secondary point mutations in the kinase domains that prevent this compound from binding effectively.

  • Off-Target Mechanisms: These mechanisms do not involve alterations to JAK2 or FLT3. Instead, the cancer cells activate alternative "bypass" signaling pathways to maintain proliferation and survival, rendering the inhibition of JAK2 and FLT3 ineffective. Examples include the activation of the RAS/MAPK pathway. Another off-target mechanism could be the selection and expansion of pre-existing or newly evolved cell clones that are not dependent on JAK2 or FLT3 signaling.

Q3: What are some known mutations that confer resistance to other JAK2 or FLT3 inhibitors?

While specific resistance mutations for this compound have not yet been reported in the literature, mutations observed with other inhibitors targeting JAK2 and FLT3 can provide insight into potential areas of investigation.

For other JAK2 inhibitors like ruxolitinib, point mutations in the JAK2 kinase domain have been identified that confer resistance. In the context of FLT3 inhibitors, secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as at the D835 residue, or "gatekeeper" mutations like F691L, are known to cause resistance to various FLT3 inhibitors. Additionally, mutations in genes of downstream or parallel pathways, such as NRAS, have been observed in patients who have relapsed after treatment with FLT3 inhibitors.

Troubleshooting Guides

Problem: Decreased sensitivity to this compound in a previously sensitive cell line.

This guide provides a systematic approach to identifying the potential mechanism of acquired resistance.

Step 1: Confirm Resistance and Quantify the Shift in Sensitivity

  • Experiment: Cell Viability/Proliferation Assay (e.g., MTS or CellTiter-Glo®).

  • Purpose: To confirm the resistant phenotype and determine the change in the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at an appropriate density.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0

Addressing variability in Flonoltinib response across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flonoltinib. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in response to this compound across different cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3)[1]. It exhibits high selectivity for JAK2 over other JAK family members[1][2]. Unlike some other JAK2 inhibitors that bind only to the kinase domain (JH1), this compound binds to both the pseudokinase domain (JH2) and the kinase domain (JH1) of JAK2[3]. This dual binding contributes to its high selectivity and potency. By inhibiting JAK2 and FLT3, this compound blocks downstream signaling pathways, such as the JAK/STAT and FLT3-mediated signaling, which can lead to the induction of apoptosis and a reduction in the proliferation of tumor cells where these kinases are overexpressed or mutated[1][2].

This compound This compound JAK2 JAK2 (JH1 & JH2 domains) This compound->JAK2 Inhibits FLT3 FLT3 This compound->FLT3 Inhibits STAT STAT Proteins JAK2->STAT Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) FLT3->Downstream Activates Proliferation Cell Proliferation & Survival STAT->Proliferation Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by this compound

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Q2: In which cell lines is this compound expected to be most effective?

This compound is expected to be most effective in cell lines that are dependent on JAK2 or FLT3 signaling for their proliferation and survival. This includes:

  • Cell lines with activating JAK2 mutations: Such as the JAK2 V617F mutation, commonly found in myeloproliferative neoplasms (MPNs)[2][4].

  • Cell lines with activating FLT3 mutations: Such as internal tandem duplications (FLT3-ITD), which are common in acute myeloid leukemia (AML)[1][5].

  • Cell lines with overexpression of JAK2 or FLT3.

Preclinical studies have shown that this compound has potent anti-proliferative activity in cell lines harboring these mutations[1][2].

Q3: I am observing a weaker than expected response to this compound in my cell line. What are the potential reasons?

Several factors could contribute to a weaker-than-expected response. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common reasons include:

  • Cell line-intrinsic factors: The cell line may not be dependent on JAK2 or FLT3 signaling, or it may have developed resistance.

  • Experimental conditions: Suboptimal drug concentration, incubation time, or issues with the compound's stability can affect the results.

  • Assay-related issues: The chosen viability or proliferation assay may not be sensitive enough or could be subject to interference.

Troubleshooting Guide: Addressing Variability in this compound Response

This guide is designed to help you troubleshoot experiments where you observe variability in the response of different cell lines to this compound.

Issue 1: High IC50 value or lack of response in a specific cell line.

Potential Cause 1.1: Cell line is not dependent on JAK2 or FLT3 signaling.

  • Troubleshooting Step:

    • Verify the genetic background: Confirm the mutational status of JAK2, FLT3, and other relevant signaling pathway components (e.g., RAS, STAT5) in your cell line through sequencing or by consulting the cell line database.

    • Assess pathway activation: Use Western blotting to determine the basal phosphorylation levels of JAK2, FLT3, and their downstream targets like STAT3 and STAT5. A lack of constitutive activation may indicate that the cell line is not driven by these pathways.

Potential Cause 1.2: Acquired or intrinsic resistance mechanisms.

  • Troubleshooting Step:

    • Investigate on-target resistance: Sequence the kinase domains of JAK2 and FLT3 to check for mutations that could interfere with this compound binding.

    • Explore off-target resistance: Examine the activation of alternative survival pathways. For example, upregulation of the RAS/MAPK or PI3K/AKT pathways can confer resistance to FLT3 inhibitors[6][7]. Western blotting for key phosphorylated proteins in these pathways (e.g., p-ERK, p-AKT) can provide insights.

    • Consider clonal evolution: Prolonged culture or previous treatments may have selected for resistant clones within your cell line population.

Start High IC50 or No Response CheckDependence Is the cell line dependent on JAK2/FLT3 signaling? Start->CheckDependence CheckResistance Are resistance mechanisms present? CheckDependence->CheckResistance No VerifyGenetics Verify JAK2/FLT3 mutation status. Assess p-JAK2/p-FLT3 levels. CheckDependence->VerifyGenetics Yes SequenceKinase Sequence JAK2/FLT3 kinase domains. CheckResistance->SequenceKinase Yes AssessPathways Check for activation of alternative pathways (e.g., p-ERK, p-AKT). CheckResistance->AssessPathways No mutation CheckExperimental Are experimental conditions optimal? OptimizeConditions Optimize drug concentration, incubation time, and check compound stability. CheckExperimental->OptimizeConditions Yes End_NotSensitive Conclusion: Cell line is likely not sensitive. CheckExperimental->End_NotSensitive No VerifyGenetics->End_NotSensitive No dependence found End_Resistant Conclusion: Cell line may be resistant. Consider combination therapies. SequenceKinase->End_Resistant Mutation found AssessPathways->CheckExperimental No AssessPathways->End_Resistant Alternative pathway active End_Optimize Re-run experiment with optimized conditions. OptimizeConditions->End_Optimize

Figure 2. Troubleshooting workflow for unexpected this compound response.

Issue 2: Inconsistent results between experimental repeats.

Potential Cause 2.1: Variability in experimental technique.

  • Troubleshooting Step:

    • Ensure consistent cell culture practices: Passage cells at a consistent confluency and use cells within a narrow passage number range for experiments.

    • Standardize drug preparation: Prepare fresh stock solutions of this compound and perform serial dilutions accurately.

    • Optimize plating density: Ensure even cell seeding across wells to avoid variability in cell number at the time of analysis.

Potential Cause 2.2: Compound stability and solubility.

  • Troubleshooting Step:

    • Check for precipitation: Visually inspect the media containing this compound for any signs of precipitation, especially at higher concentrations.

    • Follow solubility guidelines: this compound is soluble in DMSO[1]. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) and consistent across all treatments, including vehicle controls.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target/Cell LineAssay TypeIC50 (nM)Reference(s)
JAK2 (enzyme)Kinase Assay0.8[1][3]
JAK2 V617F (enzyme)Kinase Assay1.4[1]
FLT3 (enzyme)Kinase Assay15[1][3]
Ba/F3-JAK2V617FAnti-proliferative Assay200[2]
Ba/F3-JAK2WTAnti-proliferative Assay390[2]
FLT3 mutant cell linesAnti-proliferative Assay<100[1][2]
HEL (JAK2 V617F)Anti-proliferative Assay<500[2]
MV-4-11 (FLT3-ITD)Apoptosis Induction5-100 (dose-dependent)[8]
Table 2: Inhibitory Profiles of Other Dual JAK2/FLT3 Inhibitors

Data for other dual inhibitors can provide context for expected sensitivity ranges.

InhibitorCell Line/TargetIC50 (nM)Reference(s)
FedratinibJAK23[9]
FLT315[9]
Ba/F3-JAK2V617F1552[10]
PacritinibJAK223[11]
FLT322[11]
MV4-11-[12]
MOLM-13-[12]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using a tetrazolium-based reagent)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight if they are adherent.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add the tetrazolium-based reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.

Start Start Seed Seed cells in 96-well plate Start->Seed Prepare Prepare serial dilutions of this compound Seed->Prepare Treat Treat cells with this compound Prepare->Treat Incubate Incubate for 72 hours Treat->Incubate AddReagent Add viability reagent (e.g., MTT) Incubate->AddReagent IncubateReagent Incubate as per protocol AddReagent->IncubateReagent Read Read absorbance IncubateReagent->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 3. Workflow for a cell viability assay.

Protocol 2: Western Blot for Phospho-STAT5 Analysis
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT5 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

This technical support center provides a starting point for addressing the complexities of this compound response in different cell lines. For further assistance, please consult the cited literature.

References

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